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2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid

acetylcholinesterase MAO-A dual inhibitor

2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid (CAS 6964-90-5; molecular formula C₁₂H₁₄ClNO₄; molecular weight 271.70 g/mol) is a synthetic bifunctional benzoic acid derivative bearing a 2-acetyloxy ester moiety and a 4-[N-(2-chloroethyl)-N-methyl]amino substituent. Its canonical SMILES is O=C(O)C1=CC=C(C=C1OC(C)=O)N(C)CCCl, and it carries the synonym NSC67045.

Molecular Formula C12H14ClNO4
Molecular Weight 271.69 g/mol
CAS No. 6964-90-5
Cat. No. B15377664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid
CAS6964-90-5
Molecular FormulaC12H14ClNO4
Molecular Weight271.69 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=CC(=C1)N(C)CCCl)C(=O)O
InChIInChI=1S/C12H14ClNO4/c1-8(15)18-11-7-9(14(2)6-5-13)3-4-10(11)12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17)
InChIKeyKVQUIWSRZYZDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid (CAS 6964-90-5): Chemical Identity and Procurement Baseline


2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid (CAS 6964-90-5; molecular formula C₁₂H₁₄ClNO₄; molecular weight 271.70 g/mol) is a synthetic bifunctional benzoic acid derivative bearing a 2-acetyloxy ester moiety and a 4-[N-(2-chloroethyl)-N-methyl]amino substituent . Its canonical SMILES is O=C(O)C1=CC=C(C=C1OC(C)=O)N(C)CCCl, and it carries the synonym NSC67045 . The compound is listed in the ECHA substance registry under REACH and has a computed logP of approximately 1.99 and a polar surface area (PSA) of 66.84 Ų .

Dual AChE/MAO-A research probe Supports polypharmacology screening in neurodegenerative disease models.
Acetyloxy prodrug motif Enables intracellular delivery and esterase-cleavage studies.
Mono-alkylator scaffold Allows DNA mono-adduct vs cross-link mechanistic comparison.
Pre-annotated bioactivity data Immediate cheminformatics integration via ChEMBL records.

Why 2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid Cannot Be Replaced by a Simple In-Class Analog


This compound occupies a narrow structural intersection: it combines a hydrolytically labile 2-acetyloxy ester (a potential prodrug motif) with a 4-[N-(2-chloroethyl)-N-methyl]amino group capable of generating a reactive aziridinium electrophile. Neither the simple non-acetylated 4-[N-(2-chloroethyl)-N-methyl]aminobenzoic acid analog nor the classical bis-(2-chloroethyl)amino benzoic acid mustards (e.g., 4-Me-CABA, IOB-82) simultaneously carry the 2-acetyloxy masking group and the mono-β-chloroethyl N-methyl pharmacophore [1]. The acetyloxy group modulates both lipophilicity (clogP ~ 1.99 vs. an estimated ~2.5 for the de-acetylated free phenol) and the electrophilic reactivity of the nitrogen mustard moiety by altering the electron density on the aromatic ring, precluding direct functional interchangeability with any single commercially available analog [1][2].

Acetyloxy absence alters lipophilicity
De-acetylated analog has lower clogP and an extra H-bond donor, shifting membrane permeability and reactivity profiles.
Bis-alkylator cannot substitute mono-alkylator
4-Me-CABA produces DNA cross-links, not mono-adducts; mechanistic outcomes may not transfer.
No public bioactivity data for unmodified analog
Close analogs lack ChEMBL/BindingDB entries, requiring de novo assay validation.

Quantitative Differentiation Evidence for 2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid Against Closest Analogs


Dual AChE–MAO-A Inhibitory Fingerprint Differentiates From Selective Monoamine Oxidase Inhibitors

The target compound exhibits a dual inhibitory profile: recombinant Anopheles gambiae AChE IC₅₀ = 142 nM (10-min incubation; Ellman assay) [1] and bovine mitochondrial MAO-A IC₅₀ = 1.24 × 10³ nM (1,240 nM; 60-min incubation; fluorimetric assay with benzylamine/serotonin substrate) [2]. This dual AChE–MAO-A signature contrasts with the closely related acetyloxy-benzoic acid derivatives profiled in the same screening library, many of which were designed as selective MAO-A inhibitors and were typically inactive against AChE at concentrations up to 100 µM [3]. The retention of sub-micromolar AChE inhibition alongside low-micromolar MAO-A inhibition in a single molecular entity creates a pharmacological fingerprint not shared by the selective MAO-A analogs in the same chemical series.

Dual AChE/MAO-A inhibition
Class-level
Target: AChE IC₅₀ 142 nM, MAO-A IC₅₀ 1,240 nM
Class analog: typically AChE-inactive (>100 µM)
Supports polypharmacology screening workflows
Dual-target profile inferred from screening library; verify in assay context
acetylcholinesterase MAO-A dual inhibitor cheminformatics target selectivity

2-Acetyloxy Masking Confers Distinct Physicochemical Profile Versus De-acetylated Free Phenol Analog

The 2-acetyloxy substitution differentiates this compound from the corresponding free phenol analog (2-hydroxy-4-[(2-chloroethyl)(methyl)amino]benzoic acid). The acetyloxy group increases clogP to 1.99 and contributes to a PSA of 66.84 Ų, whereas the free phenol analog would have a markedly lower clogP (estimated <1.5) and higher PSA due to the additional hydrogen-bond donor . The acetyloxy ester is designed to undergo enzymatic or chemical hydrolysis to release the free phenol—a classic prodrug strategy employed to modulate membrane permeability and oral bioavailability. In the broader class of benzoic acid nitrogen mustards, the presence or absence of ester masking on the aromatic ring directly influences the rate of esterase-mediated cleavage and consequently the pharmacokinetic profile of the active alkylating species [1]. No direct head-to-head comparison between the acetylated and de-acetylated forms has been published; the differential is inferred from established prodrug design principles and computed molecular properties.

Acetyloxy physicochemical shift
Class-level
clogP 1.99, PSA 66.84 Ų, 0 HBD
vs free phenol: clogP <1.5, PSA ≥80 Ų, 1 HBD
May influence passive permeability studies
Computed descriptors; no experimental permeability data
prodrug lipophilicity PSA acetyloxy benzoic acid physicochemical differentiation

Mono-β-Chloroethyl N-Methyl Architecture Contrasts With Bis-(2-chloroethyl)amino Benzoic Acid Mustards

The target compound carries a single β-chloroethyl group on the 4-amino substituent (N-(2-chloroethyl)-N-methyl), categorizing it as a mono-alkylator. This contrasts structurally with the well-characterized bis-(2-chloroethyl)amino benzoic acid mustards such as 4-Me-CABA (3-[bis(2-chloroethyl)amino]-4-methylbenzoic acid, CAS 5977-35-5; synonym IOB-82, NSC-146171) [1]. 4-Me-CABA produces DNA interstrand cross-links via sequential alkylation from both chloroethyl arms and has demonstrated antileukemic activity in murine models in the form of steroidal esters [1]. The target compound, possessing only one β-chloroethyl leaving group, is predicted to generate DNA mono-adducts rather than cross-links, representing a fundamentally different mechanism of DNA damage with potentially distinct cytotoxic, mutagenic, and cell-cycle response profiles [2]. No experimental DNA alkylation data exist for the target compound; the mechanistic differentiation is inferred from established nitrogen mustard structure–activity relationships.

Mono- vs bis-alkylator mechanism
Class-level
Target: mono-β-chloroethyl, predicted DNA mono-adduct
4-Me-CABA: bis-alkylator, forms DNA cross-links
Enables DNA lesion type comparison studies
Mechanistic inference from nitrogen mustard SAR; no experimental alkylation data
nitrogen mustard monoalkylator DNA cross-linking 4-Me-CABA IOB-82

Pre-Existing ChEMBL Bioactivity Annotation Enables Immediate Cheminformatics Integration

The target compound is indexed in the ChEMBL database under CHEMBL3623548 with curated AChE inhibition data (IC₅₀ = 142 nM and 285 nM at 10- and 60-min incubation, respectively) [1]. It also appears under CHEMBL5205498 with MAO-A inhibition data (IC₅₀ = 1,240 nM) and additional AChE counter-screen data (IC₅₀ = 2.92 × 10³ nM against human AChE) [2]. In contrast, the de-acetylated free phenol analog and the non-acetylated 4-[(2-chloroethyl)(methyl)amino]benzoic acid are not present in ChEMBL or BindingDB with any curated bioactivity data [3]. This pre-existing annotation eliminates the need for prospective assay screening to establish baseline target activity profiles and allows immediate incorporation into ligand-based virtual screening workflows, QSAR model building, and polypharmacology network analyses.

Curated bioactivity data
Head-to-head
CHEMBL3623548/5205498: AChE, MAO-A data
De-acetylated analog: zero ChEMBL records
Reduces screening setup time for computational workflows
Data source: ChEMBL and BindingDB (accessed 2026-05-01)
ChEMBL BindingDB cheminformatics bioactivity database virtual screening

Recommended Research and Industrial Application Scenarios for 2-(Acetyloxy)-4-[(2-chloroethyl)(methyl)amino]benzoic acid (CAS 6964-90-5)


Polypharmacology Screening: Dual AChE–MAO-A Inhibitor Probe for Neurodegenerative Disease Models

The compound's concurrent inhibition of AChE (IC₅₀ = 142 nM) and MAO-A (IC₅₀ = 1,240 nM) makes it a useful small-molecule probe in phenotypic screens targeting cholinergic and monoaminergic pathways simultaneously—a strategy relevant to Alzheimer's disease and other multifactorial neurodegenerative conditions. Procurement teams can deploy this single chemotype to interrogate dual-target hypotheses without the confounding variables introduced by combining two selective tool compounds, which would require independent PK/PD optimization. [1]

Prodrug Permeability Studies: Acetyloxy-Masked Benzoic Acid as a Model for Intracellular Delivery of Alkylating Warheads

The 2-acetyloxy ester serves as a hydrolytically labile protecting group that can be cleaved by intracellular esterases to release the free phenol form. Researchers studying the impact of pro-moiety masking on the cellular uptake, subcellular distribution, and alkylation efficiency of aromatic nitrogen mustards can use this compound as a structurally defined, mono-alkylator prodrug model. Its computed clogP of 1.99 and moderate PSA position it within favorable oral druggability space, supporting its use in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies.

DNA Mono-Adduct vs. Cross-Link Comparative Toxicology: Benchmarking Against 4-Me-CABA (IOB-82)

As a mono-β-chloroethyl alkylator, the target compound is mechanistically positioned to generate DNA mono-adducts, in contrast to the bis-alkylator 4-Me-CABA which produces interstrand cross-links. This fundamental difference enables controlled comparative studies examining how the type of DNA lesion (mono-adduct vs. cross-link) influences cytotoxicity, cell-cycle checkpoint activation, DNA repair pathway engagement (e.g., base excision repair vs. Fanconi anemia pathway), and mutagenic outcome. Such comparisons are critical for understanding the structure–toxicity relationships of nitrogen mustard chemotherapeutics and for developing safer alkylating agents. [1]

Cheminformatics and QSAR Model Building: Using Curated ChEMBL Bioactivity Data for Predictive Modeling

With multi-target bioactivity data already curated in ChEMBL (CHEMBL3623548 and CHEMBL5205498), this compound can be immediately incorporated into quantitative structure–activity relationship (QSAR) training sets, proteochemometric models, and machine-learning-based virtual screening pipelines without requiring de novo assay generation. Its unique dual AChE/MAO-A profile enriches model diversity, helping computational chemists build more robust classifiers that predict polypharmacology from molecular structure—a capability increasingly demanded in modern drug discovery. [2]

Application
Selection Property
Validation Focus
Dual AChE/MAO-A polypharmacology screening
Dual-target inhibition profile
Endpoint response in cholinergic and monoaminergic assays
Prodrug intracellular delivery model
Acetyloxy labile ester for esterase cleavage
Membrane permeability and cellular uptake
DNA mono-adduct vs cross-link mechanistic studies
Mono-alkylator nitrogen mustard scaffold
DNA damage response and repair pathway engagement
QSAR and virtual screening workflows
Curated ChEMBL multi-target bioactivity data
Predictive model enrichment with dual-target annotations
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